molecular formula C10H6ClN5S B12913568 2-chloro-6-pyridin-2-ylsulfanyl-7H-purine CAS No. 646510-51-2

2-chloro-6-pyridin-2-ylsulfanyl-7H-purine

Cat. No.: B12913568
CAS No.: 646510-51-2
M. Wt: 263.71 g/mol
InChI Key: LJTKOZPFPMCFBF-UHFFFAOYSA-N
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Description

2-Chloro-6-(pyridin-2-ylthio)-1H-purine is a chemical compound with the molecular formula C11H6ClN3S It is a purine derivative that contains a chlorine atom at the 2-position and a pyridin-2-ylthio group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyridin-2-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with pyridine-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 2-Chloro-6-(pyridin-2-ylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pyridin-2-ylthio)-1H-purine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The pyridin-2-ylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate. The reactions are typically carried out in solvents like DMF or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted purine derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced purine derivatives.

Scientific Research Applications

2-Chloro-6-(pyridin-2-ylthio)-1H-purine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pyridin-2-ylthio)-1H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropurine: A purine derivative with a chlorine atom at the 2-position.

    6-(Pyridin-2-ylthio)purine: A purine derivative with a pyridin-2-ylthio group at the 6-position.

    2-Chloro-6-methylpurine: A purine derivative with a chlorine atom at the 2-position and a methyl group at the 6-position.

Uniqueness

2-Chloro-6-(pyridin-2-ylthio)-1H-purine is unique due to the presence of both a chlorine atom and a pyridin-2-ylthio group in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

646510-51-2

Molecular Formula

C10H6ClN5S

Molecular Weight

263.71 g/mol

IUPAC Name

2-chloro-6-pyridin-2-ylsulfanyl-7H-purine

InChI

InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-3-1-2-4-12-6/h1-5H,(H,13,14,15,16)

InChI Key

LJTKOZPFPMCFBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

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